N-(4-carbamoylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
The compound “N-(4-carbamoylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic compound, and two phenyl rings, one of which is substituted with a trifluoromethyl group. The molecule also contains two carbamoyl groups, which are derived from carbamic acid and consist of a carbonyl (C=O) group and an amine (NH2) group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carbamoyl groups, and the addition of the trifluoromethyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR) for identifying functional groups, and nuclear magnetic resonance (NMR) for determining the structure of the carbon and hydrogen atoms in the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The pyridine ring, for example, is electron-deficient and can participate in electrophilic substitution reactions. The carbamoyl groups could be involved in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the carbamoyl groups could enhance its solubility in water .Mechanism of Action
Target of Action
Diarylamines, a class of compounds to which this molecule belongs, are known to exhibit cytotoxic activities against various cancer cell lines .
Mode of Action
Diarylamines, including this compound, are known to interact with their targets, leading to changes that can inhibit the proliferation of cancer cells . The interaction often involves the formation of hydrogen bonds with key amino acids in the target proteins .
Biochemical Pathways
Diarylamines are known to interfere with the normal functioning of cancer cells, leading to their death .
Result of Action
The compound has been found to exhibit cytotoxic effects on various cancer cell lines . It inhibits the proliferation of these cells, thereby potentially slowing down the progression of the disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, the compound’s stability could be affected by exposure to light or high temperatures . Furthermore, its efficacy could be influenced by the presence of other molecules that compete for the same targets .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c22-21(23,24)15-7-3-13(4-8-15)12-27-11-1-2-17(20(27)30)19(29)26-16-9-5-14(6-10-16)18(25)28/h1-11H,12H2,(H2,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSAKFPKMOMSACZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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